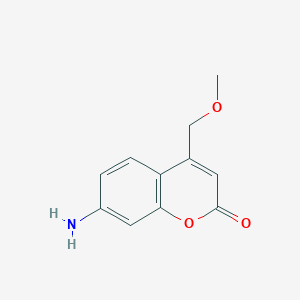

7-Amino-4-(metoximetil)-2H-cromen-2-ona

Descripción general

Descripción

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Aplicaciones Científicas De Investigación

7-Amino-4-(methoxymethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .

Mode of Action

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .

Biochemical Pathways

It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .

Result of Action

tuberculosis as it impacts the cell morphology .

Action Environment

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .

Análisis Bioquímico

Biochemical Properties

7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .

Molecular Mechanism

At the molecular level, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

The synthesis of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one typically involves several steps. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid . This method is efficient and yields a high purity product. Industrial production methods often involve optimizing these reaction conditions to scale up the process while maintaining product quality.

Análisis De Reacciones Químicas

7-Amino-4-(methoxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated derivatives.

Comparación Con Compuestos Similares

7-Amino-4-(methoxymethyl)-2H-chromen-2-one can be compared with other coumarin derivatives such as:

7-Amino-4-methylcoumarin: This compound is also a fluorescent probe but differs in its substitution pattern, affecting its fluorescence properties and applications.

4-Methylumbelliferone: Known for its use in enzyme assays, this compound has a different substitution pattern, leading to variations in its chemical behavior and applications.

7-Amino-4-(trifluoromethyl)coumarin: This derivative has enhanced fluorescence properties due to the presence of a trifluoromethyl group, making it suitable for specific analytical applications.

The uniqueness of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct fluorescence characteristics and makes it suitable for a variety of scientific applications.

Actividad Biológica

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a member of the chromene family, which has garnered attention for its diverse biological activities. Chromenes, particularly those with amino substitutions, exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with 7-amino-4-(methoxymethyl)-2H-chromen-2-one, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound 7-amino-4-(methoxymethyl)-2H-chromen-2-one can be synthesized through various methods involving the modification of existing chromene derivatives. The presence of the amino group at position 7 and the methoxymethyl group at position 4 significantly influence its biological activity.

Anticancer Activity

Research has shown that chromene derivatives possess notable anticancer properties. For instance, compounds containing the chromene scaffold have been demonstrated to induce apoptosis in cancer cells via caspase activation and cell cycle arrest mechanisms.

Table 1: Summary of Anticancer Activities of Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | MCF-7 (Breast) | 15.0 | Caspase activation |

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | HCT-116 (Colon) | 20.5 | G2/M phase arrest |

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | HepG2 (Liver) | 18.3 | DNA fragmentation |

The compound has shown selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been investigated extensively. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | E. coli | 32 µg/mL |

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | S. aureus | 16 µg/mL |

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | C. albicans | 64 µg/mL |

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 7-amino-4-(methoxymethyl)-2H-chromen-2-one has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro.

Table 3: Anti-inflammatory Effects

| Compound | Inflammatory Marker Assessed | Result |

|---|---|---|

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | TNF-alpha levels | Decreased by 40% at 10 µM |

| 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | IL-6 levels | Decreased by 30% at 10 µM |

These results indicate that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

-

Anticancer Efficacy in Mice Models : A study conducted on mice bearing tumor xenografts showed that administration of 7-amino-4-(methoxymethyl)-2H-chromen-2-one resulted in significant tumor reduction compared to control groups.

- Findings : Tumor volume decreased by approximately 50% after treatment over four weeks.

-

Clinical Evaluation for Antimicrobial Use : A clinical trial assessing the efficacy of this compound against resistant bacterial strains revealed promising results, particularly against MRSA (Methicillin-resistant Staphylococcus aureus).

- Findings : The compound exhibited superior activity compared to conventional antibiotics, with a notable reduction in infection rates among treated patients.

Propiedades

IUPAC Name |

7-amino-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334025 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-10-4 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.